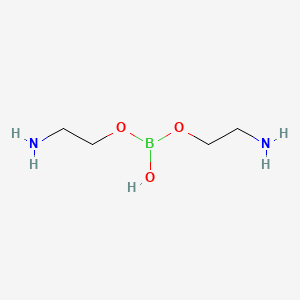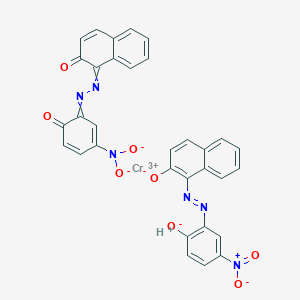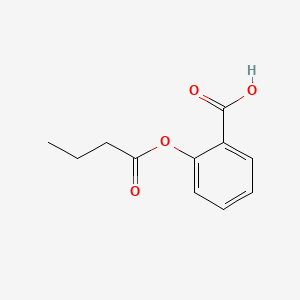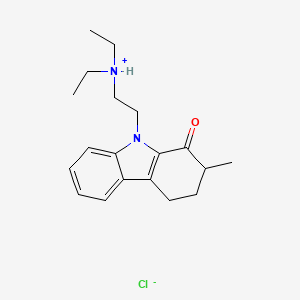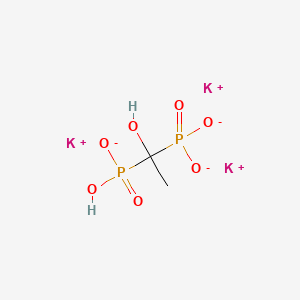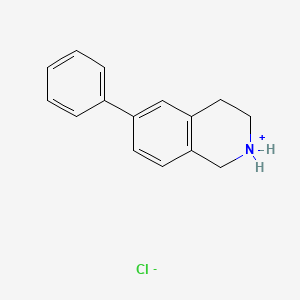
Butyramide, N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, N-(2-(diethylamino)ethyl)- is an organic compound belonging to the class of fatty amides. It is a derivative of butyramide, which is the amide of butyric acid. This compound is characterized by the presence of a diethylaminoethyl group attached to the nitrogen atom of the butyramide structure. It is a white solid that is freely soluble in water and ethanol but slightly soluble in diethyl ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: In this method, butyryl chloride reacts with ammonium salts to form butyramide.
Reduction of Butyraldoxime: Butyramide can also be synthesized by the reduction of butyraldoxime.
Industrial Production Methods
Industrial production methods for Butyramide, N-(2-(diethylamino)ethyl)- often involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Butyramide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Butyramide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. It can regulate the activity of enzymes and proteins by binding to their active sites or altering their conformation . The compound’s effects on cellular processes are mediated through its influence on signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Butyramide, N-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as:
N,N-Diethylbutyramide: Similar in structure but lacks the diethylaminoethyl group.
N,N-Dimethylbutyramide: Contains dimethyl groups instead of diethyl groups.
N-(2-(Dimethylamino)ethyl)butyramide: Similar but with dimethylaminoethyl group instead of diethylaminoethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of Butyramide, N-(2-(diethylamino)ethyl)-.
Propriétés
Numéro CAS |
63224-21-5 |
|---|---|
Formule moléculaire |
C10H22N2O |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]butanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-7-10(13)11-8-9-12(5-2)6-3/h4-9H2,1-3H3,(H,11,13) |
Clé InChI |
VWDUPUFYZJZZLS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
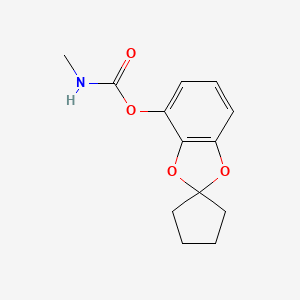
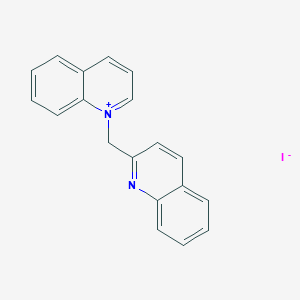

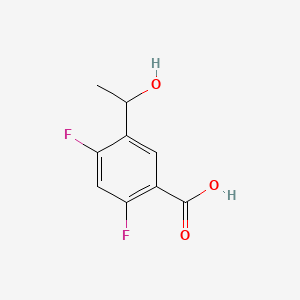
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
